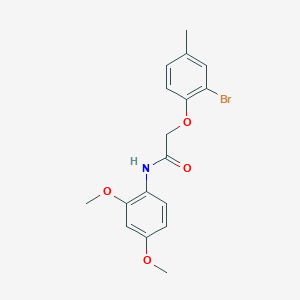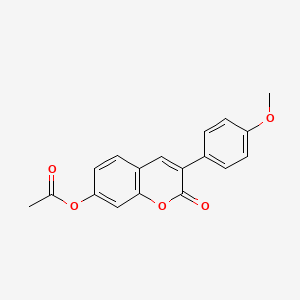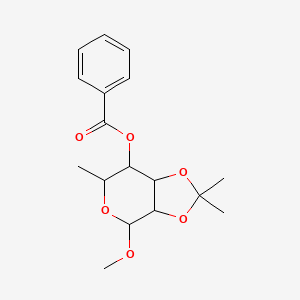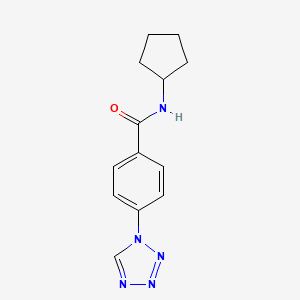![molecular formula C24H26N2O B3745402 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone](/img/structure/B3745402.png)
9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone
描述
9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, also known as DAAO inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to inhibit the activity of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-amino acids. Inhibition of DAAO has been linked to a range of beneficial effects, including improved cognitive function, reduced neuroinflammation, and increased neuroplasticity.
作用机制
9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors work by blocking the activity of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, an enzyme that is responsible for the breakdown of D-amino acids. By inhibiting 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, the levels of D-amino acids in the brain can be increased, leading to a range of beneficial effects. D-amino acids have been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
In addition to their potential therapeutic applications in schizophrenia, 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors have been shown to have a range of biochemical and physiological effects. These include reducing neuroinflammation, increasing neuroplasticity, and improving cognitive function. 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors have also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One major advantage of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors is that they can be used to selectively modulate the activity of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, without affecting other enzymes or neurotransmitter systems. This makes them a useful tool for studying the role of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone in various physiological and pathological processes. However, one limitation of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors is that they may have off-target effects, which can complicate interpretation of experimental results.
未来方向
There are several potential future directions for research on 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors. One area of interest is in the development of more potent and selective inhibitors, which could be used to further elucidate the role of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone in various disorders. Another area of interest is in the development of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors as therapeutics for other disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is also interest in exploring the potential use of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors as cognitive enhancers in healthy individuals.
科学研究应用
The potential therapeutic applications of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors have been extensively studied in recent years. One major area of interest is in the treatment of schizophrenia, as elevated levels of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone have been observed in the brains of patients with this disorder. Inhibition of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has been shown to reduce the levels of toxic metabolites associated with schizophrenia, leading to improved cognitive function and reduced symptoms.
属性
IUPAC Name |
9-[(2,4-dimethylphenyl)methylamino]-3,3-dimethyl-2,4-dihydroacridin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-15-9-10-17(16(2)11-15)14-25-23-18-7-5-6-8-19(18)26-20-12-24(3,4)13-21(27)22(20)23/h5-11H,12-14H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJVAEPEHQJGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2=C3C(=NC4=CC=CC=C42)CC(CC3=O)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl {4-methyl-7-[(4-nitrobenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3745323.png)


![3-(2-chlorophenyl)-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3745331.png)
![2-methoxy-6-(4-methylphenyl)-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3745337.png)
![4-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B3745353.png)
![2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride](/img/structure/B3745365.png)

![1,5-dimethyl-3,7-bis(phenylacetyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3745377.png)


![3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B3745394.png)
![1-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-tetrazole](/img/structure/B3745421.png)
